Cas no 946232-46-8 (1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole)
1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
- 2-(1-(2-chlorobenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole
- 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
- 2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
- AKOS004958189
- 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
- F2227-0506
- 946232-46-8
-
- Inchi: 1S/C20H18ClN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3
- InChI Key: ZAYFXPDCQZRRKP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C(C2=NN=C(CCC)O2)=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 351.1138399g/mol
- Monoisotopic Mass: 351.1138399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 43.8Ų
1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2227-0506-2μmol |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2227-0506-5μmol |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2227-0506-1mg |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2227-0506-2mg |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2227-0506-3mg |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2227-0506-4mg |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2227-0506-5mg |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
946232-46-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Introduction to 1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS No. 946232-46-8)
1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, identified by its CAS number 946232-46-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a unique structural motif characterized by the concatenation of a chlorobenzyl group, a propyl-substituted 1,3,4-oxadiazole ring, and an indole scaffold. Such a structural configuration not only imparts distinct physicochemical properties but also opens up diverse possibilities for biological activity and therapeutic applications.
The indole moiety, a well-known pharmacophore in drug discovery, is renowned for its presence in numerous bioactive natural products and synthetic drugs. Its ability to interact with various biological targets, including enzymes and receptors, makes it a valuable component in the design of novel therapeutic agents. In particular, the incorporation of the 5-propyl-1,3,4-oxadiazole moiety into the indole framework introduces additional potential binding sites and modulates the electronic properties of the molecule. The chlorobenzyl group further enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies suggest that the propyl-substituted oxadiazole ring can engage in hydrogen bonding and π-stacking interactions with protein surfaces, while the indole nitrogen can act as a hydrogen bond acceptor or participate in metal coordination. These insights have guided the optimization of analogs to improve binding affinity and selectivity.
The synthesis of 1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include nucleophilic substitution reactions to introduce the oxadiazole moiety onto the indole core, followed by functionalization at the benzyl position. The use of protecting group strategies ensures regioselective modifications without undesired side reactions. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing both reaction times and waste generation.
From a pharmacological perspective, this compound has been investigated for its potential as an inhibitor of various enzymes implicated in diseases such as cancer and inflammation. The structural features of 1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole suggest that it may modulate pathways involving kinases or other enzyme targets. Preliminary in vitro assays have shown promising activity against certain cancer cell lines, prompting further investigation into its mechanism of action. Additionally, its ability to cross cell membranes due to its lipophilic nature enhances its bioavailability for systemic administration.
The role of heterocyclic compounds like oxadiazoles in medicinal chemistry cannot be overstated. These scaffolds exhibit diverse biological activities and are frequently incorporated into drug candidates due to their stability and versatility. The 5-propyl substituent on the oxadiazole ring not only influences electronic properties but also impacts conformational flexibility, allowing for optimal interactions with biological targets. Such structural tunability is crucial for developing drugs with improved pharmacokinetic profiles.
In conclusion,1-(2-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS No. 946232-46-8) represents a promising lead compound with significant therapeutic potential. Its unique structural features—combining an indole core with functionalized oxadiazole and chlorobenzyl groups—make it an attractive candidate for further development in drug discovery programs targeting various diseases. Ongoing research aims to elucidate its full biological spectrum and optimize its chemical properties for clinical translation.
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